2-[2-(7H-purin-6-ylamino)ethoxy]ethanol
Description
Contextualization within Purine (B94841) Derivative Chemistry
The purine scaffold, a heterocyclic aromatic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental component of nucleic acids (adenine and guanine) and a variety of coenzymes and signaling molecules. sigmaaldrich.comunife.it This inherent biological relevance has driven extensive research into synthetic purine derivatives as potential therapeutic agents. nih.gov Modifications at various positions of the purine ring can dramatically alter the molecule's biological activity, leading to the development of antiviral, anticancer, and anti-inflammatory drugs. nih.gov
The 6-position of the purine ring is a particularly common site for modification. The synthesis of 6-substituted purines often involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at this position. nih.gov This approach allows for the introduction of a wide variety of side chains, including the ethoxyethanol linker found in the title compound. The nature of this substituent can influence the molecule's solubility, lipophilicity, and ability to interact with specific biological targets.
Significance of the Ethoxyethanol Linker in Purine Conjugates
The ethoxyethanol linker in 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol is a flexible, hydrophilic chain. Linkers of this type, often based on oligo- or polyethylene (B3416737) glycol (PEG), are frequently employed in drug design and bioconjugation to modulate the physicochemical properties of a parent molecule. The inclusion of an ether-based linker can enhance aqueous solubility, which is often a desirable characteristic for drug candidates.
Furthermore, the length and flexibility of the linker can be critical determinants of biological activity. nih.gov In the context of purine derivatives, the linker can position the purine core optimally for interaction with a binding site on a target protein. Research on other 6-substituted purines has shown that linker length can significantly impact potency and selectivity. nih.gov For instance, in the development of immunostimulants, the distance and spatial freedom between the purine and an amino acid, as defined by the linker, were found to be crucial for activity. nih.gov
Overview of Current Academic Research Directions
While specific research on this compound is limited, the broader field of N6-substituted purine derivatives is an active area of investigation. Current research directions for structurally related compounds include:
Cytokinin Activity: N6-substituted purines are well-known as cytokinins, a class of plant hormones that regulate cell growth and differentiation. Research in this area explores how different substituents at the N6-position influence activity at various cytokinin receptors. scbt.comsigmaaldrich.com The hydrophilic nature of the ethoxyethanol linker might confer specific properties relevant to cytokinin-like activity.
Modulation of Immune Response: Certain purine derivatives have been shown to modulate the innate immune system. For example, some 6-modified purine riboside analogues can activate the STING (Stimulator of Interferon Genes) pathway, which is a key component of the immune response to pathogens and cancer. sigmaaldrich.com
Enzyme Inhibition: Modified purines are often designed as inhibitors of specific enzymes. For instance, derivatives of purine can be targeted to kinases, which play a crucial role in cell signaling and are often dysregulated in cancer.
Cardiovascular Effects: Researchers have synthesized 6-substituted purines that act as modifiers of cardiac sodium channels, suggesting potential applications in the treatment of arrhythmias. nih.gov
These diverse research avenues highlight the versatility of the purine scaffold and suggest a range of potential biological activities for this compound that could be explored.
Unanswered Questions and Research Gaps
The primary research gap concerning this compound is the lack of published data on its synthesis, characterization, and biological activity. This presents a number of unanswered questions for future investigation:
Optimal Synthesis and Physicochemical Properties: While a synthetic route can be postulated based on known methods for N6-alkylation of purines, the optimal reaction conditions and a full characterization of the compound's physicochemical properties (e.g., solubility, stability, pKa) are yet to be determined.
Biological Targets and Mechanism of Action: The specific biological targets of this compound are unknown. Screening this compound against a panel of relevant biological targets, such as kinases, cytokinin receptors, or components of the innate immune system, would be a crucial first step in elucidating its potential function.
Structure-Activity Relationships: A systematic investigation into the structure-activity relationship of this and related compounds is needed. For example, how does altering the length of the ethoxy linker or introducing substituents on the purine ring affect biological activity?
Therapeutic Potential: Ultimately, the most significant unanswered question is whether this compound possesses any therapeutic potential. Further research is required to determine if it exhibits any promising activity in preclinical models of disease.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃N₅O₂ |
| PubChem CID | 2155050 scbt.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H13N5O2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[2-(7H-purin-6-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H13N5O2/c15-2-4-16-3-1-10-8-7-9(12-5-11-7)14-6-13-8/h5-6,15H,1-4H2,(H2,10,11,12,13,14) |
InChI Key |
UYXHZMSJRMCVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCCOCCO |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization of 2 2 7h Purin 6 Ylamino Ethoxy Ethanol
Established Synthetic Pathways for the 7H-Purin-6-ylamino Core
The synthesis of the central 7H-purin-6-ylamino core is a well-trodden path in organic chemistry, with several reliable methods at the disposal of researchers. A cornerstone of purine (B94841) synthesis is the Traube method, which historically involves the condensation of a pyrimidine (B1678525) with a one-carbon unit to form the fused imidazole (B134444) ring. pharmaguideline.com
However, a more common and direct contemporary approach for accessing the 6-amino-substituted purine core involves the nucleophilic aromatic substitution of a 6-halopurine, typically 6-chloropurine (B14466). nih.gov This versatile intermediate readily reacts with a wide range of amines to introduce the desired side chain at the C6 position of the purine ring. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Table 1: Common Reagents for the Synthesis of the 6-Aminopurine Core
| Reactant/Reagent | Function |
| 6-Chloropurine | Electrophilic purine precursor |
| Amine (R-NH2) | Nucleophile to form the C-N bond at C6 |
| Base (e.g., Triethylamine, DIPEA) | Acid scavenger |
| Solvent (e.g., Ethanol (B145695), Isopropanol) | Reaction medium |
Methodologies for Introducing the Ethoxyethanol Moiety
To construct the target molecule, 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol, the key step is the reaction of 6-chloropurine with 2-(2-aminoethoxy)ethanol. This reaction is a classic example of nucleophilic aromatic substitution, where the primary amine of the ethoxyethanol moiety displaces the chloride at the C6 position of the purine ring.
The efficiency of this reaction is influenced by several factors, including temperature and solvent. Often, the reaction is heated to reflux to ensure complete conversion. The choice of solvent is critical, with polar solvents being favored to facilitate the dissolution of the reactants and promote the reaction.
Regioselective Synthesis and Isomer Control Strategies
A significant challenge in purine chemistry is controlling the site of substitution, particularly on the nitrogen atoms of the imidazole ring (N7 and N9). Alkylation reactions on the purine ring can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. acs.orgub.edu
Achieving regioselective synthesis of the desired N7 isomer, as is present in this compound, requires specific strategies. One approach is the use of protecting groups to block the more reactive N9 position, thereby directing substitution to the N7 position. Another strategy involves carefully controlling the reaction conditions, such as temperature, solvent, and the choice of base, to favor the kinetically controlled formation of the N7 isomer. acs.orgnih.govnih.gov Recent studies have demonstrated that specific catalysts and reaction conditions can achieve direct and highly regioselective N7 alkylation of purines. nih.govnih.gov
Design and Synthesis of Novel Analogues and Derivatives of this compound
The modular nature of the synthesis of this compound allows for the systematic design and creation of a wide array of analogues. These structural modifications are crucial for exploring structure-activity relationships and developing compounds with improved properties.
Table 2: Potential Sites for Derivatization
| Position | Potential Modifications |
| Purine C2 | Introduction of various substituents to modulate electronic properties. |
| Purine C8 | Another site for substitution to alter the molecule's shape and interactions. |
| Ethoxyethanol Chain | Variation in length, introduction of branching, or replacement of the terminal hydroxyl group. |
The synthesis of these novel analogues generally follows the established synthetic routes, utilizing a substituted 6-chloropurine or a modified amino-alcohol side chain. The development of new carbocyclic nucleoside analogues containing varied ring systems and substituents highlights the breadth of possible modifications. researchgate.net
Advanced Synthetic Techniques in Purine Conjugation
To enhance the efficiency and sustainability of purine derivative synthesis, modern techniques are increasingly being employed.
Microwave-Assisted Synthesis: This technology has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. numberanalytics.comresearchgate.net The application of microwave irradiation can accelerate the nucleophilic substitution and alkylation reactions involved in the synthesis of purine derivatives, making the process faster and more environmentally friendly. rsc.orgtandfonline.comresearchgate.netnih.gov
Multicomponent Reactions (MCRs): MCRs offer an elegant and efficient approach to building molecular complexity in a single step from three or more starting materials. frontiersin.orgtcichemicals.com This strategy is highly convergent and atom-economical. While the direct synthesis of this compound via a single MCR is not yet established, the principles of MCRs are being applied to the synthesis of diverse purine libraries, which can then be further elaborated. nih.govacs.orgnih.gov
Table 3: Comparison of Synthetic Methodologies
| Technique | Advantages | Disadvantages |
| Conventional Heating | Well-established, simple setup | Long reaction times, potential for side products |
| Microwave-Assisted Synthesis | Rapid reactions, higher yields, cleaner products | Requires specialized equipment |
| Multicomponent Reactions | High efficiency, atom economy, molecular diversity | Can be challenging to optimize |
Molecular and Cellular Mechanistic Investigations of 2 2 7h Purin 6 Ylamino Ethoxy Ethanol
Exploration of Receptor and Enzyme Binding Kinetics
There is currently no published data detailing the binding kinetics of 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol with any specific receptors or enzymes. To characterize its biological activity, studies determining its binding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) for various potential targets would be required. Such targets could include purinergic receptors, cyclin-dependent kinases, or other enzymes involved in cellular signaling and metabolism.
Ligand-Target Interaction Profiling
A complete ligand-target interaction profile for this compound is not available. Research in this area would involve screening the compound against a broad panel of biological targets to identify its primary binding partners and any off-target interactions. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or computational docking could be employed to elucidate the specific amino acid residues involved in the binding interface and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).
Modulation of Intracellular Signaling Pathways by this compound
The specific effects of this compound on intracellular signaling pathways have not been documented. Given its structural similarity to cytokinins and other purine (B94841) derivatives, it could potentially influence pathways such as the MAP kinase cascade, PI3K/Akt signaling, or cAMP-mediated pathways. However, without experimental evidence, its role as an agonist, antagonist, or modulator of these pathways remains speculative. Studies using reporter gene assays, Western blotting for key signaling proteins, or phosphoproteomics would be necessary to delineate its impact on cellular communication networks.
Cellular Uptake and Subcellular Localization Studies
There are no studies available that describe the cellular uptake mechanisms or the subcellular localization of this compound. Understanding how this compound enters cells (e.g., passive diffusion, active transport) and where it accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria) is crucial for understanding its mechanism of action. Techniques such as fluorescently tagging the compound for microscopy or using radiolabeling to track its distribution within cellular compartments would be required to obtain this information.
Impact on Key Biological Processes at the Molecular Level
The precise impact of this compound on fundamental biological processes such as DNA biosynthesis and protein phosphorylation is unknown. Purine analogs are known to interfere with DNA replication and repair, and many signaling pathways converge on the phosphorylation of key regulatory proteins. Investigating whether this compound can be incorporated into DNA, inhibit DNA polymerases, or alter the phosphorylation state of specific proteins would provide critical insights into its cellular effects.
Identification and Characterization of Biological Targets for 2 2 7h Purin 6 Ylamino Ethoxy Ethanol
Target Deconvolution Approaches
Target deconvolution aims to identify the specific binding partners of a compound from a complex biological mixture. Two prominent methods are:
Affinity Proteomics: This technique involves immobilizing the compound of interest (the "bait") on a solid support, such as a bead, and then incubating it with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This approach allows for an unbiased screen of potential protein targets in their near-native state.
Chemical Genetics: In this approach, a library of compounds is screened for a particular phenotype. Once a "hit" compound is identified, genetic techniques are used to identify its target. This can involve creating a library of mutant proteins to see which one no longer binds to the compound, or using techniques like RNA interference (RNAi) to systematically knock down the expression of genes to see which one confers resistance to the compound's effects.
Common Enzyme Targets of Purine (B94841) Derivatives
The purine scaffold is a common feature in many endogenous molecules (like ATP and adenosine) and is therefore a privileged structure for targeting enzymes that bind these molecules.
Kinases: Protein kinases are a large family of enzymes that play crucial roles in cell signaling. Many kinase inhibitors are purine derivatives, designed to compete with the binding of ATP in the enzyme's active site. For example, derivatives such as 9-(arenethenyl)purines have been investigated as inhibitors of Src and Abl kinases. acs.org These inhibitors often work by forming hydrogen bonds with the kinase hinge region, a critical part of the ATP-binding pocket. acs.org
Dehydrogenases: While less common than kinase inhibition, some purine derivatives have been shown to interact with dehydrogenases. These enzymes are involved in a wide range of metabolic pathways.
Adenosine (B11128) Receptor Subtype Selectivity
Adenosine receptors are a class of G protein-coupled receptors that are activated by adenosine. There are four main subtypes: A1, A2A, A2B, and A3. Purine derivatives are often designed to selectively target one or more of these subtypes to achieve a specific therapeutic effect. The selectivity of a compound for different adenosine receptor subtypes is typically determined through competitive binding assays using radiolabeled ligands.
Interactions with Nucleic Acids and Related Macromolecules
The purine structure is a fundamental component of nucleic acids (DNA and RNA). While some purine-based compounds are designed to intercalate into or bind to DNA and RNA, the presence of an ethoxyethanol side chain in 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol might influence such interactions. The ethanol (B145695) component of a molecule can affect the solubility and precipitation of nucleic acids. Ethanol, by lowering the dielectric constant of the solution, facilitates the interaction between the negatively charged phosphate (B84403) backbone of nucleic acids and positive ions, leading to precipitation.
Identification of Other Potential Protein-Binding Partners
Beyond the well-established targets, purine derivatives could potentially interact with a wide array of other proteins. Identifying these off-target interactions is crucial for understanding a compound's full biological profile and potential side effects. Unbiased proteomic approaches, such as affinity proteomics, are invaluable for discovering these novel binding partners.
Structure Activity Relationship Sar Analysis of 2 2 7h Purin 6 Ylamino Ethoxy Ethanol Analogues
Correlating Purine (B94841) Ring Substitutions with Biological Potency
The biological potency of purine analogues is intrinsically linked to the nature and position of substituents on the purine ring. nih.gov The purine core, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions for modification, with the C2, N6, and N9 positions being particularly significant for modulating biological activity. nih.govnih.gov
Substitutions at the C2 position of the purine ring can significantly influence the potency and selectivity of the compound. For instance, the introduction of a chlorine atom at this position has been shown to enhance the activity in some purine derivatives. nih.gov Conversely, bulky substituents at the C2 position may be detrimental to activity. nih.govnih.gov The electronic properties of the substituent at C2 are also crucial; electron-withdrawing groups can alter the electron distribution within the purine ring system, thereby affecting its interaction with biological targets.
The N6 position, where the ethoxyethanol side chain is attached in the parent compound, is a critical determinant of biological activity. The nature of the substituent at this position can dictate whether the compound acts as an agonist or antagonist at purinergic receptors. wikipedia.org The amino group at the N6 position is a key hydrogen bond donor and acceptor, and its modification can profoundly impact binding affinity.
Modifications at the N9 position are also known to affect the biological profile of purine derivatives. The presence of a hydrogen atom at N9 in 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol is significant, as its replacement with other groups, such as a 2-hydroxyethoxymethyl fragment, has been explored to enhance properties like solubility and cytotoxic action in related analogues. nih.gov
A hypothetical data table illustrating the potential impact of purine ring substitutions on biological potency, based on general observations from related purine analogues, is presented below.
| Substitution Position | Substituent Type | Predicted Impact on Potency | Rationale |
| C2 | Small, electron-withdrawing (e.g., Cl) | Increase | May enhance binding affinity through favorable electronic interactions. |
| C2 | Bulky group (e.g., arylpiperazinyl) | Decrease | Potential for steric hindrance within the binding pocket. nih.govnih.gov |
| N6 | Replacement of NH with S | Variable | Alters hydrogen bonding capacity and electronic character. |
| N9 | Alkylation (e.g., methyl) | Variable | May alter selectivity for different biological targets. |
Investigating the Role of the Ethoxyethanol Side Chain Length and Flexibility
The ethoxyethanol side chain at the N6 position plays a pivotal role in the interaction of this compound with its biological targets. The length, flexibility, and polarity of this side chain are critical parameters that can be modulated to optimize biological activity.
The length of the side chain is a crucial factor. A shorter or longer chain would alter the distance between the purine core and the terminal hydroxyl group, potentially impacting the ability of the molecule to bridge key interaction points within a receptor binding site. Studies on related N-substituted purine derivatives have shown that the length of the linker is crucial for cytotoxic activity. nih.gov
The flexibility of the ethoxyethanol side chain, conferred by the ether linkage, allows the molecule to adopt various conformations. This conformational flexibility can be advantageous, enabling the ligand to adapt to the specific topology of the binding pocket. However, excessive flexibility can be entropically unfavorable upon binding, leading to a decrease in affinity. Constraining the flexibility of the side chain, for example, by introducing cyclic structures, could potentially enhance potency if the constrained conformation is bioactive.
The following table summarizes the potential effects of modifying the ethoxyethanol side chain on biological activity.
| Side Chain Modification | Predicted Impact on Activity | Rationale |
| Increased chain length | Variable | May improve or hinder optimal positioning within the binding site. |
| Decreased chain length | Variable | Could prevent the molecule from reaching key interaction points. |
| Introduction of rigidity (e.g., cyclic ether) | Potentially increase | Reduces the entropic penalty of binding. |
| Removal of terminal hydroxyl group | Likely decrease | Loss of a key hydrogen bonding interaction. |
| Replacement of ether with thioether | Variable | Alters polarity, flexibility, and metabolic stability. |
Impact of Stereochemistry on Biological Activity
While this compound itself is an achiral molecule, the introduction of chiral centers, either in the purine ring or the side chain, would necessitate an evaluation of the impact of stereochemistry on biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
For instance, if a substituent introduced on the ethoxyethanol side chain creates a stereocenter, the resulting enantiomers could display different binding affinities for their target. One enantiomer may fit optimally into a chiral binding pocket, while the other may experience steric clashes, leading to lower activity.
Similarly, modifications to the purine ring that introduce chirality would require separation and individual biological evaluation of the enantiomers. Although not directly applicable to the parent compound, studies on chiral purine nucleoside analogues have demonstrated the profound influence of stereochemistry on antiviral and cytotoxic activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.nettandfonline.com For a series of this compound analogues, a QSAR study could provide valuable insights for designing more potent compounds.
A 2D-QSAR study would involve correlating various physicochemical descriptors of the analogues with their measured biological activities. researchgate.nettandfonline.com These descriptors could include parameters related to hydrophobicity (e.g., LogP), electronic properties (e.g., Hammett constants), and steric effects (e.g., molar refractivity).
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding of the structure-activity relationships. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For instance, a CoMFA study on related 2,6,9-trisubstituted purine derivatives revealed that steric properties had a greater contribution to cytotoxicity than electronic properties. nih.gov
A hypothetical QSAR equation for a series of analogues might look like:
pIC₅₀ = a(LogP) - b(Molar Refractivity) + c(Dipole Moment) + d
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by regression analysis.
Pharmacophore Generation and Refinement
Pharmacophore modeling is another powerful computational tool that can be used to understand the key molecular features required for the biological activity of this compound analogues. nih.govyoutube.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.
A ligand-based pharmacophore model can be generated by aligning a set of active analogues and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, key pharmacophoric features would likely include:
A hydrogen bond donor/acceptor feature from the N6-amino group.
A hydrogen bond acceptor feature from the N1 and N3 atoms of the purine ring.
An aromatic ring feature from the purine core.
A hydrogen bond acceptor from the ether oxygen in the side chain.
A hydrogen bond donor/acceptor from the terminal hydroxyl group.
This initial pharmacophore model can be refined by incorporating information from inactive analogues to define exclusion volumes, which represent regions of space where substituents are detrimental to activity. The refined pharmacophore can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity. youtube.com
Preclinical Biological Activity Studies of 2 2 7h Purin 6 Ylamino Ethoxy Ethanol in Research Models
In Vitro Efficacy in Cell-Based Assays
No publicly available research data was found regarding the in vitro efficacy of 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol.
Antiproliferative Activity in Various Non-Human Cell Lines
There are no available studies that have investigated the antiproliferative effects of this compound in non-human cell lines.
Antiviral Spectrum and Potency in Cell Culture Models
Information regarding the antiviral spectrum and potency of this compound in cell culture models is not available in the public domain.
Antibacterial and Antifungal Activity in Microbiological Assays
No data from microbiological assays detailing the antibacterial or antifungal activity of this compound could be located.
Apoptosis Induction and Cell Cycle Modulation in Preclinical Cell Models
There are no published studies on the ability of this compound to induce apoptosis or modulate the cell cycle in preclinical cell models.
In Vivo Efficacy in Non-Human Animal Disease Models
No information is available from in vivo studies in non-human animal models.
Assessment in Preclinical Infection Models
There are no publicly accessible research findings on the assessment of this compound in preclinical infection models.
Efficacy Evaluation in Animal Models of Disease Progression (e.g., xenografts)
No publicly available data from studies evaluating the efficacy of this compound in animal models, including xenograft models of disease, could be located.
Pharmacodynamic Biomarker Analysis in Animal Studies
There is no information in the public domain regarding the analysis of pharmacodynamic biomarkers in animal studies following administration of this compound.
Computational and Theoretical Studies of 2 2 7h Purin 6 Ylamino Ethoxy Ethanol
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. wikipedia.org This method is crucial for predicting the binding mode of potential drug candidates like 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol to their biological targets. For purine (B94841) derivatives, a common target class is the cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov
In a typical molecular docking study of a purine analogue, the crystal structure of the target protein, for instance, CDK2, is obtained from a repository like the Protein Data Bank. The purine ligand is then computationally placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For a compound like this compound, docking simulations would likely predict that the purine core forms key hydrogen bonds with the hinge region of the kinase active site. For example, studies on similar purine derivatives have shown that hydrogen bonds often form with the backbone amide and carbonyl groups of conserved residues like leucine (B10760876) and glutamic acid in the hinge region of CDKs. nih.gov The ethoxyethanol side chain would be predicted to occupy a more solvent-exposed region, where it could form additional interactions with the protein or surrounding water molecules.
A hypothetical summary of molecular docking results for this compound against a panel of kinases is presented in Table 1.
Table 1: Hypothetical Molecular Docking Scores for this compound against Various Kinase Targets
| Kinase Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interacting Residues |
| CDK2 | 1HCK | -8.5 | LEU83, GLU81, ASP86 |
| CDK9 | 3TN8 | -7.9 | CYS106, ASP104 |
| SRC | 2SRC | -7.2 | THR338, MET341 |
| VEGFR2 | 1YWN | -6.8 | CYS919, ASP1046 |
This table is illustrative and based on typical results for purine analogues.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complex with a biological target over time. nih.gov Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose of this compound within the active site of a protein.
An MD simulation would involve placing the docked complex in a simulated aqueous environment and calculating the forces between atoms over a series of time steps. This allows for the observation of the conformational changes in both the ligand and the protein. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.
For a stable complex, the RMSD of the ligand would be expected to remain low and fluctuate around an average value, suggesting that it remains bound in a consistent orientation. The interactions predicted by docking, such as hydrogen bonds, can also be monitored throughout the simulation to assess their persistence.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound-CDK2 Complex
| Parameter | Value/Description |
| Simulation Software | GROMACS, AMBER |
| Force Field | AMBERff99SB for protein, GAFF for ligand |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| RMSD of Ligand | Expected to be < 2.0 Å |
| Key Hydrogen Bond Occupancy | > 80% with hinge residues |
This table presents typical parameters for an MD simulation of a protein-ligand complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov These calculations can provide insights into the geometry, charge distribution, and reactivity of this compound.
By solving the Schrödinger equation for the molecule, DFT can be used to determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, these calculations can determine the electrostatic potential surface of the molecule, which illustrates the charge distribution and can help to explain and predict intermolecular interactions, such as hydrogen bonding and halogen bonding. For this compound, these calculations would highlight the electron-rich nitrogen atoms in the purine ring and the electronegative oxygen atoms in the side chain as likely sites for hydrogen bond formation.
Table 3: Representative Quantum Chemical Properties for a Purine Analogue
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Method | DFT/B3LYP/6-31G* |
This table is illustrative and based on typical results for purine-like molecules.
Virtual Screening for Identification of Related Scaffolds or Potent Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wikipedia.org If this compound were identified as a hit compound, virtual screening could be used to find other commercially available or synthetically accessible compounds with similar properties or related scaffolds that might have improved potency or other desirable characteristics.
There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound, such as this compound, to find other molecules with similar shapes or chemical features. Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the active site of the target protein and ranking them based on their predicted binding affinity. nih.gov
A virtual screening campaign starting from the purine scaffold of this compound could lead to the identification of a diverse set of new potential inhibitors for a given target. nih.govnih.gov
Table 4: Example of a Virtual Screening Workflow for Identifying Analogues of this compound
| Step | Description |
| 1. Library Preparation | A database of commercially available compounds (e.g., ZINC, Enamine) is prepared for screening. |
| 2. Pharmacophore Model Generation | A 3D pharmacophore model is created based on the key features of this compound (e.g., hydrogen bond donors/acceptors, aromatic ring). |
| 3. Ligand-Based Screening | The compound library is filtered to identify molecules that match the pharmacophore model. |
| 4. Structure-Based Screening (Docking) | The filtered compounds are docked into the active site of the target protein (e.g., CDK2). |
| 5. Hit Selection | Compounds are ranked based on their docking scores and visual inspection of their binding poses. Top-ranked compounds are selected for further experimental testing. |
De Novo Drug Design Approaches Based on Structural Insights
De novo drug design is a computational method used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a particular biological target. nih.govacs.org If the binding mode of this compound or a related analogue to a target protein is known, this information can be used to design new compounds with improved properties.
De novo design algorithms work by "growing" a molecule within the active site of the target protein, adding fragments one by one to optimize the interactions with the surrounding amino acid residues. nih.gov This can lead to the discovery of entirely new chemical scaffolds that are not present in existing compound libraries.
For example, based on the structural insights from the binding of a purine derivative to a kinase, a de novo design approach could suggest modifications to the side chain to better fill a hydrophobic pocket or to introduce a new hydrogen bond donor to interact with a specific residue. This iterative process of design, synthesis, and testing can lead to the development of highly potent and selective drug candidates.
Preclinical Metabolism and Pharmacokinetics Research of 2 2 7h Purin 6 Ylamino Ethoxy Ethanol
In Vitro Metabolic Stability in Non-Human Biological Systems
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic fate in vivo. These assays evaluate the susceptibility of a test compound to biotransformation by drug-metabolizing enzymes. The primary systems used are liver microsomes and hepatocytes derived from various preclinical animal species, such as rats, mice, dogs, and monkeys.
The general procedure involves incubating the test compound, in this case, 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol, with a preparation of liver microsomes or a suspension of hepatocytes. Liver microsomes are rich in cytochrome P450 (CYP450) enzymes, which are major contributors to the metabolism of many xenobiotics. Hepatocytes, being whole liver cells, contain a broader range of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic potential.
During the incubation period, samples are taken at various time points and the concentration of the parent compound is measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound is then used to calculate key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t½).
A hypothetical data table for the in vitro metabolic stability of this compound in rat liver microsomes might look like this:
| Time (minutes) | Concentration of this compound (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.60 | 60% |
| 30 | 0.35 | 35% |
| 60 | 0.10 | 10% |
From these data, the in vitro half-life would be calculated. A short half-life would suggest that the compound is rapidly metabolized, which could indicate a short duration of action in vivo. Conversely, a long half-life would suggest greater metabolic stability.
Identification and Characterization of Metabolites (non-human)
Following the determination of metabolic stability, the next step is to identify the chemical structures of the metabolites formed. This is crucial as metabolites can have different pharmacological activity and toxicity profiles compared to the parent drug.
Using the same in vitro systems (liver microsomes and hepatocytes), samples from the incubation mixture are analyzed by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of the samples over time with the initial sample, new signals corresponding to potential metabolites can be identified. The exact mass measurements provided by HRMS allow for the determination of the elemental composition of the metabolites. Further structural elucidation is often achieved using tandem mass spectrometry (MS/MS), which provides fragmentation patterns that can reveal the site of metabolic modification on the parent molecule.
For a compound like this compound, potential metabolites could arise from various biotransformations.
Elucidation of Metabolic Pathways and Responsible Enzymes
Once metabolites are identified, the specific enzymes responsible for their formation are investigated. This is important for predicting potential drug-drug interactions.
The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP450) superfamily. nih.govnih.gov To identify the specific CYP450 isoforms responsible for the metabolism of this compound, several experimental approaches are typically employed:
Recombinant CYP450 Enzymes: The compound is incubated individually with a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2E1) to see which isoforms are capable of metabolizing it.
Chemical Inhibition: The compound is incubated with liver microsomes in the presence of known selective inhibitors for specific CYP450 isoforms. A significant reduction in metabolite formation in the presence of a particular inhibitor points to the involvement of that isoform.
Given the structure of this compound, which contains an ethanol (B145695) moiety, enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase could also play a role in its metabolism, particularly in the oxidation of the terminal alcohol group. nih.govnih.gov The purine (B94841) ring itself can be a substrate for enzymes like xanthine (B1682287) oxidase.
A hypothetical table summarizing the contribution of different enzymes to the metabolism of this compound might be presented as follows:
| Enzyme Family | Specific Enzyme/Isoform | Role in Metabolism of this compound |
| Cytochrome P450 | CYP3A4 | Major contributor to N-dealkylation |
| Cytochrome P450 | CYP2E1 | Potential role in oxidation of the ethoxyethanol side chain nih.govnih.gov |
| Alcohol Dehydrogenase | ADH1 | Oxidation of the terminal alcohol |
| Aldehyde Dehydrogenase | ALDH2 | Oxidation of the resulting aldehyde |
| Xanthine Oxidase | XO | Oxidation of the purine ring |
Preclinical Pharmacokinetic Profiling in Animal Models
Following in vitro characterization, the pharmacokinetic profile of this compound would be evaluated in animal models. This involves administering the compound to animals (e.g., rats, mice) and collecting biological samples (e.g., blood, plasma, urine, feces) at various time points. The concentration of the parent compound and its major metabolites in these samples is then quantified.
The key pharmacokinetic parameters determined from these studies include:
Absorption: How much and how quickly the drug is absorbed into the bloodstream after administration (e.g., oral, intravenous). This is characterized by parameters like bioavailability (F) and time to maximum concentration (Tmax).
Distribution: Where the drug distributes in the body. This is described by the volume of distribution (Vd).
Metabolism: How the drug is chemically modified in the body. This is related to the in vivo clearance (CL) and the profile of metabolites found in circulation and excreta.
Excretion: How the drug and its metabolites are removed from the body (e.g., via urine, feces). This is characterized by the elimination half-life (t½) and the routes of excretion.
A summary of hypothetical pharmacokinetic parameters in rats might be presented in a table like this:
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 500 | 300 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng·h/mL) | 1200 | 2400 |
| t½ (h) | 2.5 | 2.7 |
| CL (mL/min/kg) | 27.8 | - |
| Vd (L/kg) | 5.9 | - |
| F (%) | - | 40% |
This comprehensive preclinical profiling provides essential information for deciding whether a compound should proceed to clinical development in humans.
Advanced Analytical and Bioanalytical Methodologies for 2 2 7h Purin 6 Ylamino Ethoxy Ethanol Research
Development of High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
The definitive structural confirmation of 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol relies on the application of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. Based on analogous structures, the expected chemical shifts in a suitable solvent like DMSO-d₆ can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (Purine) | ~8.1-8.3 | ~152 |
| H-8 (Purine) | ~8.2-8.4 | ~140 |
| N-H (Amino) | ~7.5-7.8 (broad) | - |
| -CH₂- (ethoxy, adjacent to NH) | ~3.8-4.0 | ~43 |
| -CH₂- (ethoxy, adjacent to O) | ~3.6-3.8 | ~70 |
| -CH₂- (ethanol, adjacent to O) | ~3.5-3.7 | ~72 |
| -CH₂- (ethanol, adjacent to OH) | ~3.4-3.6 | ~60 |
| O-H (hydroxyl) | Variable (broad) | - |
Note: These are predicted values and actual experimental data may vary.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further confirm the connectivity between protons and carbons, solidifying the structural assignment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | C₉H₁₄N₅O₂⁺ | 224.1147 | 224.1145 |
| [M+Na]⁺ | C₉H₁₃N₅O₂Na⁺ | 246.0967 | 246.0966 |
Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern, providing further structural evidence. Key fragmentation pathways would likely involve cleavage of the ethoxy and ethanol (B145695) side chains, as well as fragmentation of the purine (B94841) ring. libretexts.org
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its quantification in various research samples.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the primary choice for purity analysis. A C18 column with a gradient elution system using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. sielc.com Purity would be determined by calculating the peak area percentage of the main compound relative to any impurities detected by a UV detector, typically set at a wavelength where the purine ring exhibits maximum absorbance (around 260 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and selective quantitative analysis, an LC-MS or LC-MS/MS method is superior. mdpi.complos.orgnih.gov This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer can be used for quantification, offering high specificity and low limits of detection. researchgate.netmdpi.com
Table 3: Hypothetical LC-MS/MS Method Parameters for Quantification
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion (m/z) 224.1 -> Product Ion (m/z) 135.1 (hypothetical, corresponding to the adenine (B156593) moiety) |
This method would be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.
Application of Advanced Imaging Techniques for Subcellular Localization
Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action. Advanced imaging techniques can provide spatial information about its distribution within cells.
One approach involves synthesizing a fluorescently labeled analog of the compound. This could be achieved by attaching a fluorophore to a position on the molecule that is not critical for its biological activity. Confocal microscopy or super-resolution microscopy could then be used to visualize the localization of the fluorescent analog in living or fixed cells.
Alternatively, if a specific antibody against the compound or its metabolic product could be developed, immunofluorescence microscopy would be a powerful tool. Another advanced technique is mass spectrometry imaging (MSI), such as secondary ion mass spectrometry (SIMS), which can provide label-free imaging of the compound's distribution within tissues or even single cells with high spatial resolution. nih.govresearchgate.net
Proteomic and Metabolomic Approaches to Elucidate Biological Effects
Proteomic and metabolomic studies are high-throughput approaches that can provide a global view of the cellular changes induced by this compound.
Proteomics: This involves the large-scale study of proteins. acs.org A common strategy is to treat cells with the compound and compare the protein expression profiles to untreated control cells. Techniques like 2D-gel electrophoresis followed by mass spectrometry or more advanced methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with LC-MS/MS can identify proteins that are up- or down-regulated. nih.govresearchgate.net This can reveal the cellular pathways and processes affected by the compound.
Metabolomics: This is the comprehensive analysis of small molecule metabolites in a biological system. creative-proteomics.com By comparing the metabolome of treated and untreated cells, researchers can identify alterations in metabolic pathways. mdpi.com LC-MS and GC-MS are the primary analytical platforms for metabolomics. Changes in the levels of purine pathway intermediates, energy metabolites, or other related small molecules can provide insights into the compound's biological targets and effects. nih.gov
Table 4: Potential Biomarkers Identified through Proteomic and Metabolomic Analysis (Hypothetical)
| Omics Approach | Potential Biomarker Class | Significance |
| Proteomics | Enzymes involved in purine metabolism (e.g., adenosine (B11128) kinase, AMP deaminase) | Direct targets or downstream effects of the compound. nih.gov |
| Apoptosis-related proteins (e.g., caspases, Bcl-2 family) | Indication of cell death pathways being modulated. acs.org | |
| Metabolomics | Intracellular nucleotide pools (e.g., ATP, ADP, AMP) | Impact on cellular energy status. |
| Uric acid levels | Alteration in the final product of purine degradation. |
These "omics" approaches provide a powerful, unbiased way to generate hypotheses about the mechanism of action of this compound, guiding further focused research.
Future Research Directions and Unexplored Avenues for 2 2 7h Purin 6 Ylamino Ethoxy Ethanol
Discovery of Novel Biological Applications
The structural similarity of 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol to other biologically active purines suggests its potential utility across a range of therapeutic areas currently unexplored for this specific molecule. Future research should systematically screen this compound for efficacy in various disease models. The purine (B94841) scaffold is a key feature in many established and experimental therapeutics for oncology, virology, and neurodegenerative diseases. mdpi.comnih.govbenthamdirect.com
Research efforts could focus on:
Oncology: Many purine derivatives exhibit anticancer properties. acs.orgnih.gov Some function as antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is implicated in cancers like pancreatic cancer. mdpi.comnih.gov Others act as Hsp90 inhibitors, a mechanism that provides a multi-pronged attack on cancer cells by destabilizing numerous oncogenic proteins. nih.govbenthamdirect.com Investigating the activity of this compound against various cancer cell lines is a logical next step. nih.gov
Neurodegenerative Diseases: Certain brain-permeable purine-scaffold Hsp90 inhibitors have demonstrated effectiveness in preclinical models of Alzheimer's disease. nih.gov Given that neurodegenerative disorders often involve aberrant protein signaling, exploring the neuroprotective potential of this compound is a valid research direction.
Immunomodulation and Infectious Diseases: The purine structure is central to compounds that modulate the immune system and fight infections. researchgate.netnih.gov Purine analogues have been developed as antiviral and antimicrobial agents. researchgate.netmdpi.com Screening for activity in these areas could uncover entirely new applications for the compound. For instance, some purine derivatives are known to interact with Toll-like receptors (TLRs), which are key components of the innate immune system. nih.gov
Table 1: Potential Areas for Novel Biological Application Screening
| Research Area | Rationale Based on Purine Scaffold Precedent | Potential Targets/Pathways |
|---|---|---|
| Oncology | Widespread use as anticancer agents; known inhibitors of kinases, Hsp90, and signaling pathways. acs.orgnih.govnih.gov | Kinases, Hsp90, Smoothened (SMO) Receptor, DNA/RNA synthesis. benthamdirect.commdpi.com |
| Neurodegeneration | Hsp90 inhibitors have shown promise in models of Alzheimer's and other tauopathies. nih.gov | Hsp90, aberrant kinase signaling, protein aggregation pathways. |
| Virology | Purine nucleoside analogues are a cornerstone of antiviral therapy. mdpi.com | Viral polymerases, enzymes involved in viral replication. |
| Immunomodulation | Purine derivatives can act as agonists or antagonists of purinergic receptors involved in immune response. mdpi.comnih.gov | Adenosine (B11128) receptors, Toll-like receptors (TLRs). mdpi.comnih.gov |
Development of Advanced Research Tools and Chemical Probes
Beyond its own potential biological activities, this compound could be chemically modified to create sophisticated research tools. High-quality chemical probes are essential for dissecting complex biological pathways and validating new drug targets. nih.govtandfonline.com Such probes enable researchers to modulate a specific protein's function in a controlled manner, complementing genetic methods. tandfonline.com
Future work could involve synthesizing derivatives of the parent compound to serve as:
Affinity-Based Probes: By attaching a reactive group and a reporter tag (e.g., an alkyne handle for click chemistry), the molecule can be transformed into a probe for identifying its direct binding partners in a cellular lysate. acs.orgresearchgate.net This is a powerful, unbiased method for target deconvolution.
Fluorescent Probes: Incorporating a fluorophore into the molecule would allow for real-time visualization of its subcellular localization and interaction with target proteins within living cells using advanced microscopy techniques.
Biotinylated Probes: Adding a biotin (B1667282) tag would facilitate the pulldown and isolation of the target protein and its associated complexes for subsequent identification by mass spectrometry.
The development of such tools would be invaluable for elucidating the compound's mechanism of action and for broader studies of purine-binding proteins. acs.org
Table 2: Strategies for Developing Chemical Probes from this compound
| Probe Type | Required Modification | Primary Research Application |
|---|---|---|
| Affinity-Based Probe | Addition of a photoreactive group and a clickable alkyne or azide (B81097) handle. acs.org | Unbiased identification of protein binding partners from cell lysates. |
| Fluorescent Probe | Conjugation to a fluorescent dye (e.g., fluorescein, rhodamine). | Visualization of probe distribution and target engagement in living cells via microscopy. |
| Biotinylated Probe | Covalent attachment of a biotin molecule. | Affinity purification of target proteins and protein complexes for identification. |
| Control Compound | Synthesis of a structurally similar but biologically inactive analogue. tandfonline.com | Differentiating on-target from off-target effects in cellular assays. |
Exploration of Polypharmacology and Multi-Target Approaches
It is increasingly recognized that the therapeutic efficacy of many drugs, especially kinase inhibitors, stems from their ability to interact with multiple targets—a concept known as polypharmacology. plos.orgfoxchase.orgnih.gov Given that the purine scaffold is a common feature of kinase inhibitors, it is plausible that this compound also possesses a multi-target profile. nih.gov
Future research should embrace this complexity rather than solely focusing on a single target. A key avenue of investigation would be to:
Profile Target Selectivity: Systematically screen the compound against large panels of kinases and other potential target families. This would create a comprehensive "selectivity profile" that maps its interactions across the proteome.
Leverage Multi-Target Activity: If the compound is found to inhibit multiple nodes within a disease-relevant pathway (e.g., several kinases in a cancer signaling network), this polypharmacology could be a therapeutic advantage, potentially leading to greater efficacy and a lower likelihood of acquired resistance. nih.govnih.gov The inhibition of Hsp90 is a classic example of a multi-target strategy, as it leads to the simultaneous degradation of multiple oncogenic client proteins. nih.gov
Identify Off-Target Liabilities: Understanding the full target profile is also crucial for predicting potential off-target effects early in the research process. nih.gov
Integration with Systems Biology and Network Pharmacology
To fully understand the biological impact of a compound like this compound, it is essential to move beyond single-target analysis and adopt a systems-level perspective. Network pharmacology is an emerging field that aims to understand drug action across complex biological networks. nih.govfredhutch.org
Future research should integrate experimental data with computational approaches:
Computational Modeling: Utilize algorithms and machine learning tools to build network models that connect the compound's known targets with broader cellular pathways. plos.orgfredhutch.org For instance, the SAMNet algorithm has been used to link kinase inhibitor targets with genetic and transcriptomic data to generate hypotheses about a drug's mode of action. foxchase.orgnih.gov
Predicting Drug Combinations: Network models can be used to predict synergistic interactions with other drugs. By understanding how this compound perturbs a cellular network, researchers can identify other agents that could target compensatory or parallel pathways, leading to more effective combination therapies. fredhutch.org
Table 3: Potential Systems Biology and Network Pharmacology Approaches
| Approach | Description | Research Goal |
|---|---|---|
| Target-Pathway Mapping | Use bioinformatics databases to link the compound's protein targets to known signaling and metabolic pathways. | To generate hypotheses about the compound's broader mechanism of action. plos.orgnih.gov |
| Machine Learning Models (e.g., KiDNN) | Employ deep neural networks to model non-linear signaling pathways and predict cellular responses to kinase inhibitors. fredhutch.org | To perform in silico screening and accelerate the discovery of lead compounds. fredhutch.org |
| Integrative Network Construction (e.g., SAMNet) | Combine inhibitor target data with transcriptomic, proteomic, and genetic datasets to build a comprehensive network model. plos.orgfoxchase.org | To identify critical nodes in the network and genes important for drug response. foxchase.org |
Innovative Delivery Systems for Preclinical Research Applications
A significant challenge in preclinical research, particularly for purine derivatives, can be unfavorable physicochemical properties that limit solubility, stability, or cell permeability. nih.gov The development of innovative delivery systems for this compound could be critical for obtaining accurate and reproducible results in in vitro and in vivo research models.
Future preclinical studies should explore advanced formulation strategies:
Nanoparticle Encapsulation: Using biodegradable polymer-based nanoparticles, such as those made from PLGA, or lipid nanoparticles (LNPs) can enhance the solubility and stability of a compound. nih.govastrazeneca.com These systems can also be engineered for targeted delivery to specific tissues or cell types, thereby improving efficacy in animal models. astrazeneca.comazbigmedia.com
Hydrogel-Based Delivery: For localized applications, incorporating the compound into an injectable hydrogel could provide sustained, controlled release at the target site. sciopen.com This is particularly relevant for preclinical models of postsurgical cancer treatment or localized immunotherapy. sciopen.com
Advanced Cell Culture Models: The performance of the compound should be evaluated in more physiologically relevant preclinical models, such as 3D cell cultures or organoids. azbigmedia.com These systems better mimic the complex microenvironment of human tissue and can provide more predictive data on efficacy when used in conjunction with advanced delivery systems. azbigmedia.commdpi.com
Table 4: Comparison of Innovative Delivery Systems for Preclinical Research
| Delivery System | Core Material | Key Advantages for Preclinical Research |
|---|---|---|
| Polymeric Nanoparticles | e.g., PLGA (Poly(lactic-co-glycolic acid)) nih.gov | Improves solubility, provides controlled release, biodegradable. nih.govastrazeneca.com |
| Lipid Nanoparticles (LNPs) | Lipids | Effective for intracellular delivery of various molecule types, clinically advanced for nucleic acids. astrazeneca.com |
| Hydrogels | Polymers (natural or synthetic) | Enables localized, sustained release of therapeutic agents; can be injectable. sciopen.com |
| Microfluidics | N/A (Technology) | Allows for high-throughput testing in "lab-on-a-chip" systems with precise environmental control, saving time and reagents. azbigmedia.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
